molecular formula C4H6N2OS2 B2489413 5-Ethoxy-1,3,4-thiadiazole-2-thiol CAS No. 37158-91-1

5-Ethoxy-1,3,4-thiadiazole-2-thiol

Cat. No.: B2489413
CAS No.: 37158-91-1
M. Wt: 162.23
InChI Key: VTFWKWQMCNWIHD-UHFFFAOYSA-N
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Description

5-Ethoxy-1,3,4-thiadiazole-2-thiol is a chemical compound with the molecular formula C4H6N2OS2 and a molecular weight of 162.23 g/mol . This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields of research.

Scientific Research Applications

5-Ethoxy-1,3,4-thiadiazole-2-thiol has several scientific research applications:

Safety and Hazards

The safety information for 5-Ethoxy-1,3,4-thiadiazole-2-thiol is provided in its Material Safety Data Sheet (MSDS) . It is always recommended to handle this compound with appropriate protective clothing and to avoid contact with skin and eyes .

Future Directions

The future directions for research on 5-Ethoxy-1,3,4-thiadiazole-2-thiol and related compounds could involve further exploration of their biological activities. For instance, 1,3,4-thiadiazole compounds have been found to exhibit antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activities . Therefore, these compounds could be further investigated for potential therapeutic applications.

Mechanism of Action

Target of Action

The primary targets of 5-Ethoxy-1,3,4-thiadiazole-2-thiol are multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . These targets play a crucial role in the proliferation and survival of cancer cells.

Mode of Action

This compound interacts with its targets by bonding and hydrophobic interaction with key amino acid residues . This interaction leads to cytotoxic effects on the cancer cells, inhibiting their growth and proliferation .

Biochemical Pathways

The compound affects the biochemical pathways related to cell proliferation and survival. It induces apoptosis in tumor cells and hinders their cell cycle progression to impede further proliferation .

Pharmacokinetics

Similar compounds have been noted for their high systemic toxicity due to the lack of tumor selectivity and present pharmacokinetic drawbacks, including low water solubility, that negatively affect the drug circulation time and bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of apoptosis in cancer cells and the inhibition of cell cycle progression . This results in the inhibition of cancer cell growth and proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s efficacy can be affected by the pH of the environment, the presence of other substances, and the temperature . .

Preparation Methods

The synthesis of 5-Ethoxy-1,3,4-thiadiazole-2-thiol typically involves the reaction of ethyl hydrazinecarbodithioate with ethyl orthoformate under acidic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5-Ethoxy-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

Comparison with Similar Compounds

5-Ethoxy-1,3,4-thiadiazole-2-thiol can be compared with other thiadiazole derivatives, such as:

Properties

IUPAC Name

5-ethoxy-3H-1,3,4-thiadiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS2/c1-2-7-3-5-6-4(8)9-3/h2H2,1H3,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFWKWQMCNWIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NNC(=S)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37158-91-1
Record name 5-ethoxy-1,3,4-thiadiazole-2-thiol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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